2-methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
The compound 2-methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and a substituted piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a pyrazin-2-yloxy-methyl group, introducing additional nitrogen atoms and aromaticity.
Key structural features influencing its properties:
Properties
IUPAC Name |
2-methyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-22-13(16(17,18)19)8-14(23-11)24-6-2-12(3-7-24)10-25-15-9-20-4-5-21-15/h4-5,8-9,12H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKATVGPEGNBXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities.
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a range of effects.
Biochemical Pathways
The compound may affect several biochemical pathways, given the broad range of activities associated with pyrimidine derivatives. For instance, some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase, a key enzyme in collagen synthesis.
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 12492°C and a boiling point of approximately 3615°C at 760 mmHg. These properties may influence its bioavailability.
Biological Activity
2-methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine core that is substituted with a trifluoromethyl group and a piperidine moiety, which enhances its biological activity. Its molecular formula is with a molecular weight of approximately 339.32 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃N₅O |
| Molecular Weight | 339.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2548996-08-1 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and the introduction of the pyrazin-2-yloxy and piperidine groups. Continuous flow reactors may be employed in industrial settings to enhance efficiency and yield during production.
Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activities involved in various disease pathways. The mechanism of action likely involves binding to receptors or enzymes, influencing their functions, and leading to therapeutic effects.
Pharmacological Effects
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.
- Enzyme Inhibition : It may act as an inhibitor for enzymes linked to disease progression, such as dihydroorotate dehydrogenase (DHODH), which is crucial in the context of immunosuppressive therapies .
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .
Case Studies
Several studies have evaluated the biological activity of similar compounds with structural similarities:
- Inhibition of DHODH : A related pyrazole compound demonstrated significant inhibition of DHODH in vitro, leading to decreased viral replication and cellular growth. This highlights the potential for this compound as a lead compound for developing new therapeutic agents targeting similar pathways .
- Antimicrobial Evaluation : Compounds with piperidine moieties have been shown to possess antibacterial properties against various strains, including those resistant to conventional treatments . This suggests that our compound could be further explored for its antimicrobial efficacy.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine | Contains methoxy groups | Different electronic properties due to methoxy |
| 4-Pyridinamine, 2,6-dimethyl | Pyridine core | Variations in biological activity |
| 4-Ethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine | Ethyl group substitution | Changes in solubility and reactivity |
The distinct trifluoromethyl group and the pyrazin-2-yloxy substitution in our compound may impart unique chemical reactivity and biological interactions compared to these similar compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development. Its structural characteristics may allow it to target specific enzymes or receptors associated with various diseases, including cancer and neurological disorders. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve bioavailability and efficacy in therapeutic applications.
Preliminary studies suggest that 2-methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine may exhibit significant biological activity. Interaction studies are crucial for understanding its effects on biological systems and optimizing its therapeutic potential. These studies typically focus on:
- Enzyme Inhibition : Assessing how the compound modulates enzyme activities related to disease pathways.
- Receptor Binding : Investigating its affinity for specific receptors, which could lead to therapeutic effects such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced properties. Continuous flow reactors are often utilized in industrial settings to improve the efficiency and yield of its synthesis .
Material Science
Beyond medicinal applications, this compound may find uses in material science due to its unique chemical properties. Research into its potential as a precursor for novel materials with specific functionalities is ongoing.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
- Substituent Position : The target compound’s 4-position piperidinyl-pyrazin-2-yloxy group distinguishes it from analogues with pyrazole (e.g., ) or pyridine (e.g., ) substituents.
- Trifluoromethyl Group : Common in herbicidal and bioactive pyrimidines, as seen in and .
- Oxygen Linkers : The propargyloxy group in ’s compound enhances herbicidal activity, while the pyrazin-2-yloxy group in the target compound may improve target binding .
Physicochemical Properties
- Crystallinity : and emphasize the importance of nitrogen-rich pyrimidines in forming stable crystal structures, which could aid in the target compound’s formulation .
- Molecular Weight : The target compound (MW ~368.35 g/mol) falls within the acceptable range for drug-like molecules, unlike higher-MW analogues (e.g., ’s compound at 498.3 g/mol) .
Preparation Methods
Cyclocondensation Approaches
Pyrimidine rings are classically constructed via the Biginelli reaction or condensation of β-diketones with amidines. For 6-(trifluoromethyl)-2-methylpyrimidin-4-ol, a plausible route involves:
-
Reacting ethyl 4,4,4-trifluoroacetoacetate with acetamidine hydrochloride under basic conditions.
-
Cyclization at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
Representative Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetamidine HCl, K2CO3 | DMF | 100°C | 65% |
Halogenation for Subsequent Functionalization
Introducing a leaving group (e.g., chloride) at position 4 facilitates SNAr with the piperidine sidechain:
-
Treatment with POCl3 or PCl5 converts the 4-hydroxyl group to a chloride.
-
Catalytic DMAP improves regioselectivity and reduces side reactions.
Synthesis of 4-[(Pyrazin-2-yloxy)methyl]piperidine
Piperidine Substitution
The piperidine ring is typically synthesized via:
Pyrazine Coupling
Introducing the pyrazin-2-yloxy moiety involves:
-
Mitsunobu reaction between pyrazin-2-ol and hydroxymethylpiperidine using DIAD/PPh3.
-
Ullmann coupling with CuI/1,10-phenanthroline for C–O bond formation.
Optimized Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mitsunobu Coupling | DIAD, PPh3, THF, 0°C → RT | 78% |
| Purification | Column chromatography (SiO2) | 95% |
Final Coupling of Pyrimidine and Piperidine-Pyrazine Fragments
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloropyrimidine intermediate reacts with 4-[(pyrazin-2-yloxy)methyl]piperidine under basic conditions:
Comparative Data
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cs2CO3 | DMF | 90°C | 12h | 82% |
| KOtBu | DMSO | 120°C | 6h | 68% |
Buchwald-Hartwig Amination
For enhanced efficiency, Pd-mediated cross-coupling offers superior selectivity:
Catalyst Screening
| Catalyst System | Ligand | Yield |
|---|---|---|
| Pd(OAc)2/Xantphos | Xantphos | 74% |
| Pd(dtbpf)Cl2 | dtbpf | 81% |
Purification and Characterization
Final purification employs:
-
Recrystallization : Ethyl acetate/hexane mixtures.
-
Prep-HPLC : C18 column, acetonitrile/water gradient.
Key characterization data:
-
HRMS : m/z 353.34 [M+H]+ (calc. 353.34).
-
1H NMR (CDCl3): δ 1.45–1.70 (m, 4H, piperidine), 2.55 (s, 3H, CH3), 3.30–3.60 (m, 4H, NCH2), 4.75 (s, 2H, OCH2).
Challenges and Limitations
-
Trifluoromethyl Stability : Harsh conditions may cleave CF3 groups; mild bases preferred.
-
Piperidine-Pyrazine Solubility : Polar solvents (e.g., DMAc) improve reaction homogeneity.
-
Regioselectivity : Competing O- vs. N-alkylation in Mitsunobu steps requires careful stoichiometry.
Industrial-Scale Considerations
-
Cost Efficiency : Pd catalysts contribute >40% of raw material costs; ligand recycling is critical.
-
Green Chemistry : Solvent recovery (DMF, toluene) reduces environmental impact.
Emerging Methodologies
Q & A
Q. Basic Research Focus
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) for PI3K/Akt pathway targets.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .
How is the mechanism of action elucidated for kinase inhibition?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to ATP pockets.
- Mutagenesis Studies : Site-directed mutations in kinase domains (e.g., PI3Kα H1047R) to validate interactions.
- SPR Analysis : Surface plasmon resonance measures binding kinetics (ka/kd) .
How to reconcile contradictory biological activity data across studies?
Q. Advanced Research Focus
- Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., fixed-effect models).
- Dose-Response Curves : Re-evaluate EC50/IC50 values under consistent conditions (pH, serum concentration).
- Proteomic Profiling : Identify off-target effects via kinome-wide selectivity screens .
What computational methods predict metabolic stability of the trifluoromethyl group?
Q. Advanced Research Focus
- MD Simulations : Analyze solvent accessibility of the CF3 group in simulated physiological environments.
- CYP450 Metabolism Prediction : Use ADMET Predictor™ or SwissADME to identify oxidation hotspots.
- Hammett Constants : Quantify electron-withdrawing effects on hydrolytic stability .
How are stability and storage conditions optimized for long-term use?
Q. Basic Research Focus
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C typical).
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- HPLC Purity Checks : Monitor degradation via C18 columns (acetonitrile/water gradients) .
How does this compound compare to pyrimidine analogs in structure-activity relationships (SAR)?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
